Extra Cas No, 911819-08-4
Description
Contextual Background of Steroidal Glycosides in Plant Metabolomics
Steroidal glycosides are a major class of plant secondary metabolites, exhibiting vast structural diversity and a wide range of biological activities. researchgate.net These compounds consist of a steroid aglycone (the non-sugar part) linked to one or more sugar chains. unibo.it The study of these molecules, known as plant metabolomics, involves the comprehensive analysis of the small-molecule chemical profiles of plants. acs.org
Plants in the Solanaceae family, for example, are known for producing cholesterol-derived steroidal glycosides, including nitrogen-containing glycoalkaloids and steroidal saponins (B1172615). springernature.com The structural variety of these compounds arises from modifications to the steroidal aglycone, such as hydroxylation and acetylation, as well as variations in the number and type of sugar units in the glycoside chain. unibo.it Advanced analytical techniques like liquid chromatography coupled with mass spectrometry (LC-MS) are crucial for profiling and identifying these complex molecules in plant extracts. researchgate.netspringernature.com
Significance of Ophiopogon japonicus (L. f.) Ker-Gawl as a Botanical Source
Ophiopogon japonicus (L. f.) Ker-Gawl., a member of the Liliaceae family, is a significant botanical source of a diverse array of steroidal glycosides. tandfonline.comtandfonline.com The tuber of this plant, known as "maidong" in traditional Chinese medicine, has been utilized for its therapeutic properties. tandfonline.comtandfonline.com Phytochemical investigations of Ophiopogon japonicus have led to the isolation and characterization of numerous steroidal glycosides, including both novel and previously identified compounds. tandfonline.comnih.govnih.gov
The plant's fibrous roots have also been found to contain new steroidal glycosides, such as fibrophiopogonins A and B. tandfonline.comnih.gov The chemical constituents of Ophiopogon japonicus are not limited to steroidal saponins; they also include homoisoflavonoids and polysaccharides, which contribute to its biological activities. nih.govdntb.gov.ua The specific composition of these compounds can be influenced by factors such as the geographical origin and the age of the plant. nih.gov
Historical Overview of Ophiopojaponin C Discovery and Initial Characterization
Ophiopojaponin C was first isolated from the traditional Chinese herb Ophiopogon japonicus (Thunb.) Ker-Gawl. jipb.net Its structure was elucidated through a combination of spectroscopic and chemical methods. jipb.net The initial characterization identified it as ophiopogenin 3-O-[α-L-rhamnopyranosyl(1→2)]-β-D-xylopyranosyl (1→4)-β-D-glucopyranoside. jipb.net
Further studies on the chemical constituents of the tuber of Ophiopogon japonicus have continued to identify new steroidal glucosides alongside known compounds. tandfonline.comnih.gov The structural elucidation of these complex molecules relies heavily on advanced analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). tandfonline.comtandfonline.com These methods allow for the detailed determination of the molecule's three-dimensional structure and the connectivity of its various components. clariant.comnih.gov
Interactive Data Tables
Table 1: Chemical Properties of Ophiopojaponin C
| Property | Value | Source |
| CAS Number | 911819-08-4 | chemsrc.commedchemexpress.comnih.govcymitquimica.comtargetmol.comvulcanchem.com |
| Molecular Formula | C46H72O17 | nih.govvulcanchem.com |
| Molecular Weight | 897.065 g/mol | nih.govvulcanchem.com |
| Class | Steroidal Glycoside, Saponin (B1150181) | chemsrc.commedchemexpress.com |
Structure
2D Structure
Properties
IUPAC Name |
acetic acid;(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O16.C2H4O2/c1-18-9-12-44(54-16-18)19(2)30-28(60-44)15-26-24-8-7-22-13-23(45)14-29(43(22,6)25(24)10-11-42(26,30)5)57-41-38(59-40-36(52)34(50)31(47)20(3)55-40)37(32(48)21(4)56-41)58-39-35(51)33(49)27(46)17-53-39;1-2(3)4/h7,18-21,23-41,45-52H,8-17H2,1-6H3;1H3,(H,3,4)/t18-,19+,20+,21-,23-,24-,25+,26+,27-,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38-,39+,40+,41+,42+,43+,44-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVOCASXULVHFF-VFOULCERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H74O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
915.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Isolation, Purification, and Structural Elucidation Methodologies for Ophiopojaponin C
Methodologies for Extraction and Primary Isolation from Natural Sources
The initial step in studying Ophiopojaponin C involves its extraction and isolation from its natural source, the fibrous roots of Ophiopogon japonicus.
Solvent Extraction and Partitioning Techniques
Solvent extraction is a fundamental technique for isolating Ophiopojaponin C and other steroidal saponins (B1172615). The process typically begins with the use of hot water to extract a wide range of compounds from the plant material. frontiersin.org Following this, ethanol (B145695) is often added to the aqueous extract to precipitate polysaccharides, as they are insoluble in ethanol-water mixtures. frontiersin.org
Ionic liquid-based ultrasonic-assisted extraction (IL-UAE) has emerged as a modern and efficient alternative. mdpi.com This method has been optimized for the simultaneous extraction of steroidal saponins and homoisoflavonoids from Ophiopogon japonicus. mdpi.comnih.gov Optimal conditions for this technique have been identified as using a 1 mol/L aqueous solution of [Bmim]CF3SO3, a liquid-to-material ratio of 40 mL/g, and an ultrasonic time of 60 minutes. mdpi.comnih.gov For analytical purposes, acetonitrile (B52724) containing 1.0% formic acid has also been utilized as an effective extraction solvent. semanticscholar.org
Chromatographic Separation Strategies (e.g., Column Chromatography, Preparative HPLC)
Following initial extraction, chromatographic techniques are essential for the separation and purification of Ophiopojaponin C. Column chromatography is a widely used method for the initial fractionation of the crude extract. lcms.cz Macroporous adsorption resins, such as XAD-7HP, have proven effective for the enrichment of total steroidal saponins from Ophiopogon japonicus extracts. rsc.orgrsc.org
For finer purification, preparative High-Performance Liquid Chromatography (HPLC) is employed. lcms.czresearchgate.net This technique allows for the isolation of individual compounds with high purity. ymc.co.jp The use of reversed-phase columns, such as C18, is common in the preparative HPLC of steroidal saponins. researchgate.net By carefully optimizing the mobile phase composition and gradient, researchers can achieve baseline separation of complex mixtures. lcms.cz
Large-Scale Enrichment and Separation of Total Steroidal Saponins
For applications requiring larger quantities of Ophiopojaponin C, scalable methods for the enrichment of total steroidal saponins (TSS) are necessary. Macroporous resin chromatography is a key strategy for this purpose. rsc.org Studies have shown that XAD-7HP resin can increase the content of TSS from 1.83% in the crude extract to 13.86%, achieving a 7.59-fold enrichment with a recovery yield of 82.68%. rsc.orgrsc.org The process involves dynamic adsorption and desorption on the resin column, with optimal conditions identified as a breakthrough volume of 16 bed volumes (BV) and elution with 6 BV of 80% ethanol. rsc.orgrsc.org This method provides an effective and scalable approach for the large-scale production of enriched steroidal saponin (B1150181) fractions from Ophiopogon japonicus. rsc.org
State-of-the-Art Spectroscopic Characterization Techniques
Once isolated, the precise structure of Ophiopojaponin C is determined using a combination of advanced spectroscopic techniques.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Ophiopojaponin C. numberanalytics.com One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the carbon and proton environments within the molecule. nih.gov
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure. nanalysis.com Techniques such as Heteronuclear Single Quantum Correlation (HSQC) reveal direct carbon-proton correlations, while Heteronuclear Multiple Bond Correlation (HMBC) identifies longer-range couplings, helping to connect different parts of the molecule. numberanalytics.comdiva-portal.org Correlation Spectroscopy (COSY) is used to establish proton-proton couplings within spin systems. numberanalytics.com For complex molecules, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups. libretexts.org The collective data from these NMR experiments allow for the unambiguous assignment of all atoms and the determination of the stereochemistry of Ophiopojaponin C. 222.198.130koreascience.kr
High-Resolution Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis (e.g., HR-ESIMS, UFLC-IT-TOF/MS)
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition and molecular weight of Ophiopojaponin C with high accuracy. nih.gov Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) provide precise mass measurements, allowing for the confident determination of the molecular formula. mdpi.com
Ultra-Fast Liquid Chromatography coupled with Ion Trap Time-of-Flight Mass Spectrometry (UFLC-IT-TOF/MS) is a powerful hyphenated technique used for both qualitative and quantitative analysis of compounds in complex mixtures like Ophiopogon japonicus extracts. nih.govnih.govresearchgate.net This method allows for the rapid separation and identification of multiple constituents. mdpi.com The fragmentation patterns observed in the MS/MS spectra provide valuable structural information, corroborating the data obtained from NMR spectroscopy. mdpi.comnih.gov For instance, the MS¹ fragmentation of Ophiopojaponin C in negative mode shows an ion at m/z 931.4580, corresponding to [M + HCOO]⁻. mdpi.com Further fragmentation (MS²) of this precursor ion yields abundant ions at m/z 885.4390 ([M - H]⁻) and m/z 753.4087 ([M - H - Xyl]⁻), indicating the loss of a hydrogen atom and a xylose sugar moiety, respectively. mdpi.com
Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying the functional groups present within a molecule. nih.govmjcce.org.mkspectroscopyonline.com These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, leading to an IR absorption spectrum. mdpi.commdpi.com Conversely, Raman spectroscopy involves irradiating a sample with a monochromatic laser and analyzing the inelastically scattered light, which reveals the vibrational energy levels of the molecule. researchgate.netuol.dearxiv.org
For a complex steroidal saponin like Ophiopojaponin C, these techniques provide a molecular "fingerprint," allowing for the identification of key structural motifs. americanpharmaceuticalreview.com The analysis of the vibrational spectra can confirm the presence of hydroxyl (-OH), ether (C-O-C), and glycosidic linkages, as well as the steroidal backbone.
Infrared (IR) Spectroscopy
Infrared spectroscopy is particularly sensitive to polar functional groups. The analysis of an IR spectrum for Ophiopojaponin C would be expected to reveal characteristic absorption bands corresponding to its constituent functional groups. While specific experimental data for pure Ophiopojaponin C is not widely available in the surveyed literature, a hypothetical IR data table can be constructed based on the known functional groups of steroidal saponins.
| Functional Group | Vibrational Mode | **Expected Absorption Range (cm⁻¹) ** |
| Hydroxyl (-OH) | O-H Stretching | 3500 - 3200 (Broad) |
| Alkyl (C-H) | C-H Stretching | 2960 - 2850 |
| Ether (C-O-C) | C-O Stretching | 1150 - 1080 |
| Glycosidic Linkage | C-O Stretching | 1200 - 1000 |
| Steroidal Backbone | C-C Stretching | Various in fingerprint region (1400 - 600) |
This table is illustrative and based on general spectroscopic principles for organic functional groups. wikipedia.org
Raman Spectroscopy
Raman spectroscopy is complementary to IR spectroscopy, often providing stronger signals for non-polar bonds and symmetric vibrations, such as the carbon-carbon bonds of the steroidal skeleton. spectroscopyonline.com Analysis of Ophiopogon japonicus extracts has been performed using Raman spectroscopy, indicating the utility of this technique for studying its saponin constituents, including Ophiopojaponin C. researchgate.net A detailed Raman spectrum of the isolated compound would provide further structural confirmation.
| Functional Group | Vibrational Mode | **Expected Raman Shift (cm⁻¹) ** |
| Alkyl (C-H) | C-H Bending/Stretching | 1450, 2900 |
| Steroidal Backbone | C-C Stretching | 1200 - 800 |
| Pyrane Ring | Ring Deformation | ~850 |
This table is illustrative and based on general spectroscopic data for similar compounds.
X-ray Crystallography for Absolute Configuration Determination (if applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. uol.deuhu-ciqso.esuni-ulm.de This technique requires the compound to be in a crystalline form. A beam of X-rays is diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. esrf.fr Mathematical analysis of this pattern allows for the calculation of a three-dimensional electron density map, from which the precise positions of all atoms can be determined. uol.de
For a chiral molecule like Ophiopojaponin C, with multiple stereocenters, single-crystal X-ray diffraction would provide unambiguous proof of its absolute configuration. libretexts.orgspark904.nl This is crucial for understanding its specific three-dimensional shape, which in turn governs its biological activity.
As of the current literature surveyed, there are no available reports of a single-crystal X-ray diffraction study having been performed on Ophiopojaponin C. The primary challenge in applying this technique to complex natural products like steroidal saponins is often the difficulty in obtaining a single crystal of sufficient quality for diffraction analysis. uhu-ciqso.es
Should a suitable crystal of Ophiopojaponin C be grown and analyzed, the resulting crystallographic data would provide invaluable information, as detailed in the hypothetical table below.
| Crystallographic Parameter | Information Provided |
| Crystal System | The basic geometry of the crystal lattice. |
| Space Group | The symmetry elements present within the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal. |
| Atomic Coordinates (x, y, z) | The precise position of each atom in the molecule. |
| Bond Lengths and Angles | The distances and angles between all bonded atoms. |
| Torsion Angles | The dihedral angles defining the conformation of the molecule. |
| Flack Parameter | A value that confirms the absolute configuration of the chiral molecule. americanpharmaceuticalreview.com |
This table represents the type of data that would be obtained from a successful X-ray crystallographic analysis.
The structural elucidation of Ophiopojaponin C is a complex task that relies heavily on a combination of advanced analytical methods. While techniques such as NMR and mass spectrometry have been central to characterizing the steroidal saponins from Ophiopogon japonicus, vibrational spectroscopy offers crucial information on functional groups. nih.govcabidigitallibrary.orgscielo.br The ultimate confirmation of its three-dimensional structure and absolute stereochemistry would be unequivocally provided by single-crystal X-ray diffraction, should this analysis become feasible in the future.
Biosynthetic Pathways and Molecular Regulation of Steroidal Glycosides Including Ophiopojaponin C
Elucidation of Steroidal Saponin (B1150181) Biosynthesis in Ophiopogon japonicus
The specific biosynthetic route to Ophiopojaponin C within Ophiopogon japonicus has not been fully detailed. It is hypothesized to follow the general pathway of steroidal saponin biosynthesis, which involves the cyclization of 2,3-oxidosqualene to form a steroidal sapogenin core. This core then undergoes a series of modifications by enzymes such as cytochrome P450 monooxygenases (CYP450s) and subsequent glycosylation by UDP-glycosyltransferases (UGTs). Transcriptomic studies in the broader Panax genus, a related group of saponin-producing plants, have identified numerous genes encoding these key enzymes, suggesting a similar genetic toolkit is likely present in Ophiopogon japonicus. However, the precise sequence of enzymatic reactions and the specific intermediates leading to Ophiopojaponin C are yet to be experimentally confirmed.
Identification of Key Enzymatic Steps and Glycosyltransferases
While the key enzyme families, CYP450s and UGTs, are known to be crucial for the biosynthesis of steroidal saponins (B1172615), the specific enzymes responsible for the synthesis of Ophiopojaponin C have not been definitively identified. The structural complexity of Ophiopojaponin C, with its unique sugar moieties, suggests the involvement of highly specific glycosyltransferases that catalyze the attachment of these sugars to the steroidal aglycone at precise positions. Research on other saponins has shown that different UGTs are responsible for attaching different sugars at various locations on the aglycone, highlighting the need for specific enzymatic characterization in the context of Ophiopojaponin C biosynthesis.
Precursor Incorporation Studies in Plant Systems
Precursor incorporation studies, which involve feeding labeled precursors to a plant system and tracing their incorporation into the final product, are a powerful tool for elucidating biosynthetic pathways. However, there is a lack of published research specifically detailing precursor incorporation studies for Ophiopojaponin C in Ophiopogon japonicus. Such studies would be invaluable in confirming the predicted precursors and intermediates in its biosynthetic pathway.
Transcriptomic and Proteomic Analysis of Biosynthetic Gene Expression
Transcriptomic and proteomic analyses of Ophiopogon japonicus have provided some insights into the genes and proteins that may be involved in steroidal saponin biosynthesis. Studies have shown that under certain environmental stresses, such as drought, the expression of genes related to secondary metabolite biosynthesis, including those in the phenylpropanoid and flavonoid pathways, is altered. While not directly focused on Ophiopojaponin C, these findings suggest that the regulatory networks controlling the production of various secondary metabolites might be interconnected. A targeted transcriptomic and proteomic approach, comparing tissues with high and low levels of Ophiopojaponin C, would be necessary to identify the specific genes and proteins directly involved in its biosynthesis.
Influence of Cultivation Practices and Environmental Factors on Ophiopojaponin C Accumulation
Table 1: Hypothetical Influence of Cultivation Practices on Ophiopojaponin C Accumulation (Note: This table is illustrative and based on general principles of plant secondary metabolite production, as specific data for Ophiopojaponin C is not available.)
| Cultivation Practice | Parameter | Potential Effect on Ophiopojaponin C Accumulation |
| Fertilization | Nitrogen Level | Moderate levels may enhance biomass and saponin yield, while excessive levels could favor primary metabolism. |
| Phosphorus Level | Adequate phosphorus is crucial for energy metabolism, which supports secondary metabolite production. | |
| Potassium Level | Potassium plays a role in enzyme activation and stress tolerance, potentially influencing saponin biosynthesis. | |
| Planting Density | Plants per m² | Optimal density can maximize light interception and resource utilization, leading to higher overall yield. |
| Harvesting Time | Growth Stage | Saponin content can vary with the developmental stage of the plant, with peak accumulation often occurring at maturity. |
Table 2: Potential Impact of Environmental Factors on Ophiopojaponin C Accumulation (Note: This table is illustrative and based on general principles of plant secondary metabolite production, as specific data for Ophiopojaponin C is not available.)
| Environmental Factor | Condition | Potential Effect on Ophiopojaponin C Accumulation |
| Light | High Intensity | May increase the production of precursors and overall saponin content up to a certain point. |
| Low Intensity | Could limit photosynthetic capacity and thus the energy available for secondary metabolism. | |
| Temperature | Optimal Range | Each plant species has an optimal temperature range for growth and metabolite production. |
| Heat or Cold Stress | Extreme temperatures can induce stress responses that may either increase or decrease saponin accumulation. | |
| Water Availability | Moderate Drought | Mild water stress can sometimes trigger an increase in secondary metabolite production as a defense mechanism. |
| Waterlogging | Can negatively impact root health and overall plant metabolism, likely reducing saponin synthesis. | |
| Soil pH | Optimal Range | Affects nutrient availability, which is essential for plant growth and the synthesis of secondary metabolites. |
Computational and Theoretical Investigations of Ophiopojaponin C
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of molecules. These calculations can predict molecular geometries, orbital energies, and electron distribution, which in turn allows for the estimation of reactivity and spectroscopic properties. Methods like Density Functional Theory (DFT) and ab initio calculations are central to these investigations. nih.govrsc.org For Ophiopojaponin C, such calculations could elucidate regions of the molecule that are electron-rich or electron-deficient, identifying likely sites for metabolic transformation or interaction with biological targets.
Furthermore, these theoretical approaches can simulate spectroscopic data, such as NMR and IR spectra, which can be compared with experimental data to confirm the structure of the molecule. The calculated electronic properties also provide the foundation for understanding the molecule's potential as a photosensitizer or its behavior in various chemical environments. nih.gov
Table 1: Hypothetical Quantum Chemical Properties of Ophiopojaponin C
| Property | Calculated Value | Method | Basis Set |
|---|---|---|---|
| Dipole Moment | 3.45 D | DFT (B3LYP) | 6-31G* |
| HOMO Energy | -6.2 eV | DFT (B3LYP) | 6-31G* |
| LUMO Energy | -1.1 eV | DFT (B3LYP) | 6-31G* |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time, offering insights into the conformational flexibility of molecules and their interactions with other entities, such as proteins or membranes. mdpi.com By simulating the movements of atoms and molecules, MD can reveal the preferred shapes (conformations) of Ophiopojaponin C in different environments, which is crucial for its biological activity.
When studying the interaction of Ophiopojaponin C with a biological target, such as an enzyme or receptor, MD simulations can illustrate the stability of the ligand-target complex. nih.gov These simulations can track changes in the protein's structure upon binding and calculate the binding free energy, providing a quantitative measure of the interaction strength. This information is invaluable for understanding the mechanism of action at a molecular level.
Table 2: Hypothetical Molecular Dynamics Simulation Parameters for Ophiopojaponin C in a Solvated System
| Parameter | Value |
|---|---|
| Simulation Time | 200 ns |
| Force Field | AMBER |
| Water Model | TIP3P |
| Temperature | 300 K |
| Pressure | 1 atm |
In Silico Prediction of Molecular Interactions and Binding Modes (e.g., Molecular Docking for Enzyme Inhibition)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to predict how a small molecule, such as Ophiopojaponin C, might bind to the active site of a protein. The results of a docking study can provide a binding score, which estimates the binding affinity, and a predicted binding pose, which shows the specific interactions (like hydrogen bonds and hydrophobic contacts) between the ligand and the protein. nih.gov
For Ophiopojaponin C, docking studies could be used to screen for potential protein targets or to understand its inhibitory mechanism against a known enzyme. For example, if Ophiopojaponin C were hypothesized to inhibit a particular enzyme, docking could predict whether it fits into the active site and how it interacts with key amino acid residues. nih.gov
Table 3: Hypothetical Molecular Docking Results of Ophiopojaponin C against a Target Protein
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | -9.8 | Arg120, Tyr355, Ser530 |
| Acetylcholinesterase (AChE) | -11.2 | Trp84, Tyr130, Phe330 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By analyzing a set of molecules with known activities, QSAR can identify the physicochemical properties or structural features (descriptors) that are most important for that activity.
A QSAR study on a series of analogs of Ophiopojaponin C could provide valuable insights into its mechanism of action. For instance, by systematically modifying parts of the Ophiopojaponin C structure and measuring the effect on a particular biological activity, a QSAR model could be developed. This model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. The descriptors used in the model, such as molecular weight, lipophilicity (logP), and electronic properties, can also suggest which features of the molecule are key for its biological effect. documentsdelivered.com
Table 4: Hypothetical QSAR Data for Ophiopojaponin C Analogs
| Compound | LogP | Molecular Weight | Electronic Parameter (σ) | Observed Activity (IC50, µM) | Predicted Activity (IC50, µM) |
|---|---|---|---|---|---|
| Ophiopojaponin C | 3.5 | 887.02 | 0.1 | 5.2 | 5.5 |
| Analog 1 | 3.8 | 901.05 | 0.2 | 4.1 | 4.3 |
| Analog 2 | 3.2 | 873.00 | 0.0 | 6.8 | 6.5 |
Table of Compounds Mentioned
| Compound Name |
|---|
Mechanistic Investigations of Ophiopojaponin C at the Molecular and Cellular Level in Vitro and Non Human Models
Modulation of Specific Enzyme Activities (e.g., Lipase (B570770) Inhibition, Antioxidant Enzyme Modulation)
Lipase Inhibition Computational studies have explored the interaction between Ophiopojaponin C and lipase, a key enzyme in triglyceride metabolism. researchgate.net Molecular docking analyses were performed to investigate the binding affinity between the compound and the enzyme. The results indicated a good binding affinity for Ophiopojaponin C with lipase, suggesting its potential as a lipase inhibitor. researchgate.net Pancreatic lipase inhibitors are considered a valuable therapeutic approach for managing diet-induced obesity. mdpi.com
| Compound | Target Enzyme | Binding Energy (kcal/mol) | Indication |
|---|---|---|---|
| Ophiopojaponin C | Lipase | < -5.0 | Good binding affinity |
Antioxidant Enzyme Modulation Research on Nolinospiroside F, a steroidal saponin (B1150181) also isolated from Ophiopogon japonicus, has provided insights into the potential antioxidant-modulating effects of this class of compounds. nih.gov In a study using a yeast model, Nolinospiroside F was found to increase the expression of antioxidant genes, specifically SOD1 and SOD2. nih.gov This led to an increased activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD). nih.gov Antioxidant enzymes like SOD and catalase (CAT) are crucial for cellular defense against reactive oxygen species, and their modulation can protect against oxidative damage. nih.govnih.gov
Cellular Pathway Interventions and Signal Transduction Modulation (e.g., Induction of Apoptosis in Cancer Cell Lines, Macrophages Modulation, Metabolic Pathway Alterations)
Induction of Apoptosis in Cancer Cell Lines While direct studies on Ophiopojaponin C are limited, research on other saponins (B1172615) from Ophiopogon japonicus demonstrates their capacity to induce apoptosis (programmed cell death) in cancer cells. For instance, Ophiopogonin D has been shown to induce p53-dependent apoptosis in colon cancer cells and suppress the expression of the oncogene c-Myc. nih.gov Similarly, Ophiopogonin B induces apoptosis in nasopharyngeal carcinoma cells through a pathway involving the generation of reactive oxygen species (ROS) and modulation of the Hippo signaling pathway. nih.gov The Hippo pathway is recognized as a critical regulator that balances cell proliferation and apoptosis. nih.gov These findings suggest that steroidal saponins from this plant family can intervene in key cellular pathways that control cancer cell survival. nih.govnih.gov
Macrophages Modulation Currently, specific research detailing the direct effects of Ophiopojaponin C on macrophage modulation and polarization is not available in the retrieved scientific literature. Macrophage polarization is a critical process in the immune response, where macrophages adopt different functional phenotypes (e.g., pro-inflammatory M1 or pro-healing M2) in response to various stimuli. mdpi.comnih.gov
Metabolic Pathway Alterations The dysregulation of cellular signaling pathways, such as the Hippo pathway, is increasingly linked to alterations in metabolic cues and cancer progression. nih.gov The Hippo pathway integrates signals to adjust cell proliferation and apoptosis according to nutrient conditions. nih.gov While direct evidence for Ophiopojaponin C is pending, the demonstrated ability of the related compound Ophiopogonin B to modulate the Hippo pathway suggests a potential, indirect link to the regulation of metabolic pathways. nih.govnih.gov Oxidative phosphorylation and glycolysis are the two primary metabolic pathways for ATP production, which is essential for cell growth and survival. nih.gov
Direct Ligand-Receptor Binding Studies (In Vitro)
Specific in vitro studies detailing the direct binding of Ophiopojaponin C to cellular receptors have not been identified in the current body of research. Such studies, often employing techniques like radioligand binding assays, are crucial for identifying the primary molecular targets through which a compound exerts its biological effects. nih.gov
Interactions with Cellular Macromolecules (e.g., Proteins, Nucleic Acids, Lipids)
The primary documented interaction of Ophiopojaponin C with a cellular macromolecule is with the protein lipase. researchgate.net As detailed in the molecular docking study, the compound fits into the binding site of the enzyme, indicating a direct protein-ligand interaction. researchgate.net Information regarding the specific interactions of Ophiopojaponin C with other classes of macromolecules, such as nucleic acids or lipids, is not currently available.
Gene Expression Regulation and Molecular Target Identification (e.g., SOD and UTH1 gene regulation in yeast models)
Studies on the related compound Nolinospiroside F in a yeast model organism have identified specific molecular targets and gene expression changes. nih.gov This research demonstrated that Nolinospiroside F treatment led to an increase in the expression of the antioxidant genes SOD1 and SOD2. nih.gov Concurrently, it inhibited the expression of UTH1, a gene involved in yeast aging and oxidative stress responses. nih.gov These findings suggest that saponins from Ophiopogon japonicus can exert their effects by regulating the expression of specific genes involved in stress resistance and longevity. nih.gov
| Gene | Function | Effect of Nolinospiroside F |
|---|---|---|
| SOD1 | Antioxidant defense | Increased expression |
| SOD2 | Antioxidant defense | Increased expression |
| UTH1 | Yeast aging, oxidative stress | Inhibited expression |
Fundamental Biological Effects in Non-Human Model Organisms (e.g., Yeast Replicative Lifespan Extension)
The investigation of Nolinospiroside F has revealed a significant biological effect in the non-human model organism Saccharomyces cerevisiae (yeast). The study found that this steroidal saponin significantly extends the replicative lifespan of yeast at various concentrations. nih.gov This anti-aging effect is attributed to its antioxidant properties, as it was shown to increase yeast survival under oxidative stress conditions. nih.gov The failure of Nolinospiroside F to extend the lifespan in yeast strains lacking SOD or UTH1 genes indicates that these genes are required for its anti-aging mechanism. nih.gov
Table of Mentioned Compounds
| Compound Name | CAS Number |
|---|---|
| Ophiopojaponin C | 911819-08-4 |
| Nolinospiroside F | Not available |
| Ophiopogonin B | 109008-68-0 |
Advanced Analytical Methodologies for Ophiopojaponin C in Complex Biological and Environmental Matrices
Quantitative and Qualitative Analysis in Plant Extracts and Pharmaceutical Preparations
The determination of Ophiopojaponin C content and its confirmation in various preparations relies on precise analytical methods. Qualitative analysis often involves preliminary phytochemical screening to detect the presence of saponins (B1172615). umpr.ac.idorientjchem.orgresearchgate.netnih.gov These methods typically look for characteristic reactions, such as foam formation when an extract is shaken with water. umpr.ac.id
For quantitative analysis, chromatographic techniques are predominantly used. High-performance liquid chromatography (HPLC) is a widely accepted method for the quantification of Ophiopojaponin C. mdpi.com An HPLC method coupled with a diode-array detector (DAD) and an evaporative light scattering detector (ELSD) has been successfully developed for the simultaneous determination of Ophiopojaponin C and other steroidal saponins in medicinal plants like Ophiopogon japonicus and Liriope spicata. mdpi.com The DAD is suitable for compounds with a UV chromophore, while the ELSD is advantageous for detecting compounds like Ophiopojaponin C that lack a strong chromophore. mdpi.com
The following table summarizes a typical quantitative analysis of Ophiopojaponin C and other compounds in different plant sources using HPLC-DAD-ELSD.
| Compound | Ophiopojaponin C | Ophiopogonin D | Liriopesides B | Ophiopogonin D' |
| Average Content (mg/g) | ||||
| Source A (CMD) | 1.25 | 2.50 | Not Detected | 1.80 |
| Source B (ZMD) | 1.80 | 1.75 | Not Detected | 1.20 |
| Source C (SMD) | 0.90 | 1.10 | 0.50 | 0.85 |
| Data is illustrative and based on findings showing significant differences in constituent contents between sources. mdpi.com |
Development and Validation of High-Performance Chromatographic Methods (e.g., HPLC-DAD-ELSD, UFLC-IT-TOF/MS, HPTLC)
The development of robust and reliable chromatographic methods is crucial for the quality control of herbal products containing Ophiopojaponin C. These methods must be validated to ensure they are fit for purpose. jfda-online.comnih.govresearchgate.netutm.mye-nps.or.kr
High-Performance Liquid Chromatography (HPLC-DAD-ELSD): This is a commonly used technique for the simultaneous determination of multiple components in plant extracts. mdpi.com Method validation typically includes assessing linearity, sensitivity (limit of detection and quantification), precision, repeatability, and accuracy. mdpi.comresearchgate.net For example, a validated HPLC-DAD-ELSD method for Ophiopojaponin C demonstrated good linearity and recovery rates between 94.4% and 105.3%. mdpi.com
Ultra-Fast Liquid Chromatography with Ion Trap Time-of-Flight Mass Spectrometry (UFLC-IT-TOF/MS): This advanced technique offers high speed, sensitivity, and resolution, making it suitable for complex sample analysis. It provides both quantitative data and structural information, which is invaluable for identifying known and unknown compounds.
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a powerful tool for the qualitative and quantitative analysis of herbal medicines. jfda-online.comresearchgate.netucl.ac.ukscience.govresearchgate.net It allows for the simultaneous analysis of multiple samples, making it a cost-effective and efficient screening method. jfda-online.comscience.gov An HPTLC method has been developed for the simultaneous analysis of seven constituents in Ophiopogonis Radix, including Ophiopojaponin C. researchgate.net The method was validated for linearity, precision, repeatability, and accuracy. researchgate.net
The table below outlines key validation parameters for a developed HPTLC method.
| Parameter | Specification | Result |
| Linearity (R²) | > 0.99 | 0.995 |
| Precision (RSD%) | < 5% | < 3% |
| Repeatability (RSD%) | < 5% | < 4% |
| Accuracy (Recovery %) | 95-105% | 98.5% |
| This data is representative of typical validation results for HPTLC methods. mdpi.comresearchgate.net |
Mass Spectrometry Imaging (MSI) for Spatially Resolved Distribution Analysis
Mass Spectrometry Imaging (MSI) is a cutting-edge technique that allows for the visualization of the spatial distribution of molecules directly within tissue sections without the need for labeling. nih.govdb-thueringen.defrontiersin.orgmdpi.comresearchgate.net This provides crucial information on the localization of Ophiopojaponin C and other metabolites within the plant, which is not achievable with traditional extraction-based methods. db-thueringen.defrontiersin.org
Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI have been applied to plant tissues to map the distribution of saponins. researchgate.net This can reveal where these compounds are synthesized, stored, and transported, offering insights into their physiological roles. nih.gov Sample preparation is a critical step for successful MSI analysis. frontiersin.org
Standardization and Quality Control Protocols for Raw Materials and Extracts
To ensure the consistency, safety, and efficacy of herbal products, strict quality control and standardization protocols are essential. who.intwho.intregistrarcorp.com These protocols are applied to raw plant materials and their extracts.
The quality control process includes:
Macroscopic and Microscopic Examination: To confirm the identity of the plant material and check for foreign matter or signs of deterioration. who.int
Physicochemical Tests: Such as determining moisture content, ash values, and extractive values.
Chromatographic Fingerprinting: HPTLC and HPLC are used to generate a characteristic chemical profile of the plant material. ucl.ac.uk This helps in identifying the correct species and detecting adulteration.
Quantitative Analysis of Marker Compounds: The content of active or characteristic compounds like Ophiopojaponin C is determined using validated methods like HPLC or HPTLC. mdpi.comresearchgate.net
International guidelines, such as those from the World Health Organization (WHO), provide a framework for establishing these quality control methods. who.intwho.int
Implementation of Chemometric and Metabolomic Approaches for Comprehensive Profiling
Metabolomics, combined with chemometrics, provides a holistic approach to analyzing the complex chemical composition of plant extracts. metabolomics.senih.govmdpi.comepfl.chresearchgate.net This strategy allows for a comprehensive chemical fingerprint and can be used to differentiate samples based on species, geographical origin, or processing methods. nih.gov
Analytical platforms like Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) generate vast amounts of data that are then analyzed using multivariate statistical methods. nih.govresearchgate.net Chemometric tools such as Principal Component Analysis (PCA) and Orthogonal Partial Least-Squares Discriminant Analysis (OPLS-DA) are used to process this data, identify patterns, and pinpoint potential biomarkers. metabolomics.seepfl.ch This approach is powerful for quality control, authentication, and discovering new bioactive compounds. mdpi.com
Compound and Abbreviation Table
| Name | Abbreviation |
| Diode-Array Detector | DAD |
| Evaporative Light Scattering Detector | ELSD |
| High-Performance Liquid Chromatography | HPLC |
| High-Performance Thin-Layer Chromatography | HPTLC |
| Mass Spectrometry Imaging | MSI |
| Matrix-Assisted Laser Desorption/Ionization | MALDI |
| Orthogonal Partial Least-Squares Discriminant Analysis | OPLS-DA |
| Principal Component Analysis | PCA |
| Ultra-Fast Liquid Chromatography with Ion Trap Time-of-Flight Mass Spectrometry | UFLC-IT-TOF/MS |
| Ultra-High Performance Liquid Chromatography-Mass Spectrometry | UHPLC-MS |
| World Health Organization | WHO |
Biotechnological Production and Sustainable Sourcing of Ophiopojaponin C
Establishment and Optimization of Plant Tissue Culture and Cell Suspension Systems for Ophiopojaponin C Biosynthesis
Plant tissue culture presents a promising alternative to conventional agricultural practices for the production of valuable secondary metabolites like Ophiopojaponin C. This in vitro technology offers a controlled environment, independent of geographical and climatic constraints, ensuring a consistent and reliable supply of the compound.
The establishment of Ophiopogon japonicus cultures begins with the selection of suitable explants, with meristem tissues being a common choice. nibiohn.go.jp These explants are surface-sterilized and cultured on a nutrient medium, such as a modified Murashige and Skoog (MS) medium. nibiohn.go.jp The composition of the medium is critical for inducing callus formation and subsequent cell growth. For instance, studies on Ophiopogon japonicus have shown that a modified MS medium can be used to obtain plantlets and embryogenic callus. nibiohn.go.jp The manipulation of plant growth regulators, such as auxins and cytokinins, plays a pivotal role in directing the culture towards either biomass accumulation or secondary metabolite production. Research on Ophiopogon japonicus has indicated that the temporary application of naphthaleneacetic acid (NAA), an auxin, and benzyladenine (BA), a cytokinin, can enhance the development of plantlets and callus. nibiohn.go.jp
Once a stable callus line is established, cell suspension cultures can be initiated by transferring friable callus to a liquid medium. unt.edu These cultures, grown in flasks on orbital shakers, provide a homogenous system for optimizing various parameters to maximize Ophiopojaponin C biosynthesis. dntb.gov.ua Key factors for optimization include the nutrient composition of the medium, pH, temperature, and aeration. springernature.com Furthermore, elicitation, the introduction of biotic or abiotic stressors, can be a powerful strategy to stimulate the production of secondary metabolites. researchgate.net Elicitors like methyl jasmonate and salicylic (B10762653) acid have been shown to trigger defense responses in plants, often leading to an increased accumulation of bioactive compounds. researchgate.net
Table 1: Key Parameters for the Optimization of Ophiopogon japonicus Tissue and Cell Suspension Cultures for Saponin (B1150181) Production
| Parameter | Description | Potential Optimization Strategies for Ophiopojaponin C Production | References |
|---|---|---|---|
| Explant Source | The part of the plant used to initiate the in vitro culture. | Testing different explants such as tubers, leaves, and roots to identify the one with the highest regeneration capacity and saponin production potential. | nibiohn.go.jp |
| Basal Medium | The basic nutrient composition for cell growth. | Screening various basal media (e.g., MS, Gamborg's B5) and modifying their components (macronutrients, micronutrients, vitamins) to enhance biomass and saponin yield. | nibiohn.go.jpnih.gov |
| Plant Growth Regulators | Hormones that regulate plant growth and development. | Optimizing the type and concentration of auxins (e.g., NAA, 2,4-D) and cytokinins (e.g., BA, Kinetin) to balance cell growth and Ophiopojaponin C biosynthesis. | nibiohn.go.jpnih.gov |
| Elicitors | Compounds that stimulate secondary metabolite production. | Investigating the effect of various elicitors (e.g., methyl jasmonate, salicylic acid) at different concentrations and exposure times to trigger the biosynthesis of Ophiopojaponin C. | researchgate.net |
| Culture Conditions | Physical parameters of the in vitro environment. | Optimizing light intensity and quality, temperature, pH of the medium, and agitation speed in suspension cultures for maximal Ophiopojaponin C accumulation. | springernature.comresearchgate.net |
Genetic Engineering and Synthetic Biology Strategies for Enhanced Production Yields
Genetic engineering and synthetic biology offer powerful tools to augment the production of Ophiopojaponin C by manipulating the underlying biosynthetic pathways. A thorough understanding of the biosynthesis of steroidal saponins (B1172615) is fundamental to these approaches. The pathway generally begins with the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways, which produce the precursor 2,3-oxidosqualene. researchgate.netfrontiersin.org This precursor is then cyclized and undergoes a series of modifications, including oxidation and glycosylation, catalyzed by enzymes such as oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYP450s), and UDP-glycosyltransferases (UGTs), to form the final saponin structure. frontiersin.orgmdpi.com
Metabolic engineering strategies can be employed to enhance the flux towards Ophiopojaponin C production. One approach is the overexpression of genes encoding key rate-limiting enzymes in the biosynthetic pathway. ucl.ac.uk For instance, increasing the expression of farnesyl diphosphate (B83284) synthase (FPS) has been shown to upregulate the accumulation of triterpene saponins in Panax notoginseng. ucl.ac.uk Conversely, down-regulating competing pathways can redirect precursors towards the desired product. An example of this is the suppression of cycloartenol (B190886) synthase (CAS), which channels precursors away from phytosterol synthesis and towards saponin production. ucl.ac.uk
Genetic transformation of Ophiopogon japonicus, a monocot, can be challenging but is achievable through methods such as Agrobacterium-mediated transformation or particle bombardment. researchgate.netgoogle.com The introduction of regulatory genes, such as transcription factors that control the expression of multiple genes in the saponin biosynthesis pathway, is another promising strategy. frontiersin.org
Synthetic biology platforms, utilizing microbial hosts like Saccharomyces cerevisiae (yeast), provide an alternative for the heterologous production of plant-derived compounds. researchgate.net This involves transferring the entire biosynthetic pathway of Ophiopojaponin C into a microbial chassis, which can be optimized for high-yield production in fermenters. While this approach requires the identification and characterization of all the necessary genes, it offers the potential for a highly controlled and scalable production system. frontiersin.org
Table 2: Genetic Engineering and Synthetic Biology Strategies for Enhanced Ophiopojaponin C Production
| Strategy | Description | Potential Application for Ophiopojaponin C | References |
|---|---|---|---|
| Overexpression of Key Biosynthetic Genes | Increasing the expression of rate-limiting enzymes in the saponin pathway. | Overexpressing genes encoding enzymes like oxidosqualene cyclase, specific CYP450s, and UGTs involved in Ophiopojaponin C biosynthesis in Ophiopogon japonicus. | frontiersin.orgucl.ac.uk |
| Suppression of Competing Pathways | Blocking metabolic pathways that compete for the same precursors. | Using RNA interference (RNAi) to silence genes such as those involved in sterol biosynthesis, thereby redirecting metabolic flux towards saponin production. | frontiersin.org |
| Transcription Factor Engineering | Manipulating regulatory proteins that control the expression of biosynthetic genes. | Identifying and overexpressing transcription factors that positively regulate the Ophiopojaponin C biosynthetic pathway in Ophiopogon japonicus. | frontiersin.org |
| Heterologous Production in Microorganisms | Transferring the entire biosynthetic pathway into a microbial host. | Reconstructing the Ophiopojaponin C pathway in yeast or bacteria for scalable production through fermentation. | researchgate.netfrontiersin.org |
Agronomic Practices and Cultivation Optimization for Ophiopogon japonicus
Optimizing the cultivation of Ophiopogon japonicus is crucial for maximizing the yield and quality of its tubers, the primary source of Ophiopojaponin C. Agronomic practices have a significant impact on the accumulation of bioactive compounds in medicinal plants.
Fertilization is a key factor influencing both the growth of Ophiopogon japonicus and its saponin content. Studies have shown that a balanced application of nitrogen (N), phosphorus (P), and potassium (K) fertilizers, along with organic fertilizers, can significantly affect the yield and the concentration of saponins. plantnutrifert.org For instance, research indicates that potash fertilizers can influence the content of specific saponins, while organic fertilizers and nitrogen also play a role in the accumulation of different saponin types. plantnutrifert.org The optimal fertilizer ratio needs to be determined to achieve the highest possible content of Ophiopojaponin C.
Environmental factors such as light intensity and quality also play a role in the synthesis of secondary metabolites. While specific studies on the effect of light on Ophiopojaponin C are limited, research on other herbs suggests that manipulating the light spectrum, for example by using different colored shading nets or LED lighting in controlled environments, could potentially enhance the production of steroidal glycosides. researchgate.net
Table 3: Agronomic Factors Influencing Ophiopojaponin C Content in Ophiopogon japonicus
| Agronomic Factor | Influence on Plant Growth and Saponin Content | Optimization Strategies for Ophiopojaponin C | References |
|---|---|---|---|
| Fertilization | The ratio of NPK and the inclusion of organic fertilizers can significantly impact tuber biomass and the concentration of various saponins. | Conducting field trials to determine the optimal fertilizer combination for maximizing Ophiopojaponin C yield. | plantnutrifert.orgfrontiersin.org |
| Light Conditions | Light intensity and spectral quality can affect photosynthesis and the biosynthesis of secondary metabolites. | Investigating the effects of different light spectra and shading levels on the accumulation of Ophiopojaponin C. | researchgate.net |
| Soil and Water Management | Soil type, nutrient availability, and water status are crucial for plant health and metabolic processes. | Ensuring well-drained, nutrient-rich soil and appropriate irrigation to avoid stress that could negatively impact saponin production. | researchgate.netarxiv.org |
| Intercropping | Growing Ophiopogon japonicus with other crops can affect nutrient competition and overall productivity. | Optimizing intercropping systems to ensure adequate nutrient supply for Ophiopogon japonicus and minimize competition. | nih.gov |
Considerations for Sustainable Harvesting and Resource Management
The sustainable harvesting of Ophiopogon japonicus is essential to ensure the long-term availability of Ophiopojaponin C and to protect the natural populations of the plant. Over-harvesting can lead to the depletion of wild resources and damage to the ecosystem.
A key principle of sustainable harvesting is to maintain the viability of the plant population. This involves determining the maximum sustainable yield (MSY), which is the largest amount of plant material that can be harvested without depleting the resource over time. wikipedia.org For a perennial plant like Ophiopogon japonicus, where the tubers are harvested, it is crucial to understand the plant's regeneration capacity. This includes assessing the rate at which the plant can regrow its tuberous roots after harvesting.
The timing of the harvest is another critical factor that can significantly influence the concentration of bioactive compounds. spiritualbotany.com Research on other medicinal plants has shown that the levels of secondary metabolites can vary throughout the plant's life cycle. Therefore, it is important to identify the optimal harvest time for Ophiopogon japonicus to ensure the highest possible yield of Ophiopojaponin C. This would likely involve analyzing the saponin content in the tubers at different stages of growth.
To mitigate the pressure on wild populations, the cultivation of Ophiopogon japonicus should be promoted. google.com This not only provides a more reliable and controlled source of raw material but also helps in the conservation of the species. Sustainable cultivation practices, such as the use of organic fertilizers and integrated pest management, should be encouraged to minimize the environmental impact.
Furthermore, it is important to consider the entire ecosystem when developing harvesting plans. This includes understanding the role of Ophiopogon japonicus in its natural habitat and the potential impact of harvesting on other species. Engaging local communities in sustainable harvesting practices and ensuring fair and equitable benefit-sharing can also contribute to the long-term conservation of this valuable medicinal plant.
Table 4: Principles of Sustainable Harvesting for Ophiopogon japonicus
| Principle | Description | Application to Ophiopogon japonicus | References |
|---|---|---|---|
| Determine Maximum Sustainable Yield (MSY) | Calculating the maximum amount of tubers that can be harvested without long-term depletion of the plant population. | Conducting population dynamics studies to establish harvesting quotas that allow for natural regeneration. | wikipedia.org |
| Optimal Harvest Time | Identifying the growth stage at which the concentration of Ophiopojaponin C in the tubers is at its peak. | Performing phytochemical analysis of tubers at different developmental stages to determine the ideal harvest window. | spiritualbotany.com |
| Promote Cultivation | Encouraging the farming of Ophiopogon japonicus to reduce reliance on wild harvesting. | Developing and disseminating best practices for the cultivation of high-yielding, high-quality Ophiopogon japonicus. | google.com |
| Ecosystem-Based Management | Considering the broader ecological impact of harvesting activities. | Implementing harvesting plans that minimize soil disturbance and protect associated flora and fauna. | escholarship.org |
| Community Engagement | Involving local communities in conservation and sustainable resource management. | Developing partnerships with local harvesters to promote sustainable practices and ensure equitable benefits. | nih.gov |
Interdisciplinary Research Perspectives and Future Trajectories for Ophiopojaponin C Research
Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics, Lipidomics) for Holistic Understanding
A holistic understanding of the biological effects of Ophiopojaponin C can be achieved by integrating various "omics" technologies. This systems-biology approach allows for a comprehensive view of the molecular changes induced by the compound within a biological system. For instance, research on the related compound Ophiopogonin D (OP-D) has successfully used multi-omics techniques to uncover its mechanism of action against pulmonary fibrosis, demonstrating that it blocks the AKT/GSK3β pathway nih.gov. This serves as a powerful precedent for Ophiopojaponin C research.
By applying a similar multi-omics strategy, researchers can map the global effects of Ophiopojaponin C.
Genomics and Transcriptomics can identify gene expression changes and regulatory networks modulated by the compound.
Proteomics can reveal alterations in protein expression, post-translational modifications, and protein-protein interactions, offering direct insight into affected cellular machinery.
Metabolomics can provide a snapshot of the metabolic fingerprint, identifying shifts in endogenous small molecules and perturbed metabolic pathways youtube.com.
Lipidomics can characterize changes in the lipid profile of cells or tissues, which is crucial given the steroidal nature of the compound and its potential interaction with cellular membranes and signaling lipids.
The integration of these datasets can reveal novel mechanisms of action, identify potential biomarkers of response, and provide a comprehensive understanding of the compound's physiological impact nih.gov.
Table 1: Potential Applications of Multi-Omics Technologies in Ophiopojaponin C Research
| Omics Technology | Research Focus | Potential Insights |
|---|---|---|
| Genomics | Identifying gene targets and regulatory elements. | Understanding the genetic basis of the compound's activity and identifying susceptibility factors. |
| Proteomics | Analyzing changes in protein expression and interaction networks. | Elucidating direct protein targets and downstream signaling cascades affected by Ophiopojaponin C. |
| Metabolomics | Profiling changes in endogenous small molecule metabolites. | Mapping the metabolic pathways perturbed by the compound and understanding its systemic effects. |
| Lipidomics | Characterizing alterations in the cellular lipid profile. | Investigating interactions with cell membranes and effects on lipid-mediated signaling pathways. |
Development of Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies
Understanding the precise molecular interactions of Ophiopojaponin C in a dynamic biological environment requires sophisticated analytical techniques. Advanced spectroscopic and imaging methods are critical for observing these processes in real-time. Techniques such as liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS) are already pivotal for the identification and characterization of steroidal glycosides from natural sources nih.gov.
For mechanistic studies, the future lies in applying high-resolution imaging techniques. For example, studies on Ophiopogonin C (DT-13) have utilized immunofluorescence to track its distribution within cells, showing it can rapidly enter the cytoplasm and gradually accumulate in the nucleus of HUVEC and HeLa cells biocrick.com. Further advancements could involve the use of fluorophore-appended derivatives of Ophiopojaponin C to visualize its journey and localization within living cells with greater precision hku.hk. Techniques like Förster resonance energy transfer (FRET) and fluorescence lifetime imaging microscopy (FLIM) could be employed to study direct interactions with target proteins in real-time, providing invaluable data on binding kinetics and conformational changes.
Application of Artificial Intelligence and Machine Learning in Structure-Activity Prediction and Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing natural product research and drug discovery nih.govrsc.org. These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capacity. For Ophiopojaponin C, AI can be applied in several key areas:
Structure-Activity Relationship (SAR) Prediction: ML models can be trained on existing data from other steroidal glycosides to predict the biological activity of Ophiopojaponin C and its hypothetical derivatives fnasjournals.com. This can guide synthetic efforts toward compounds with enhanced potency or selectivity.
Target Identification: AI algorithms can screen large biological databases to predict potential protein targets for Ophiopojaponin C based on its chemical structure, accelerating the process of mechanism-of-action studies musechem.comhelmholtz-hips.de.
De Novo Design: Generative AI models can design novel steroidal glycoside structures inspired by Ophiopojaponin C, potentially leading to the discovery of new compounds with unique therapeutic properties.
Exploration of Novel Biological Interactions in Diverse In Vitro Systems and Non-Traditional Model Organisms
While initial biological testing is often performed in standard cancer cell lines, the full potential of Ophiopojaponin C may be uncovered by exploring its effects in more diverse and complex biological systems. Numerous steroidal glycosides have demonstrated cytotoxic activities against a wide range of tumor cell lines, including A549 (lung), HeLa (cervical), and HL-60 (leukemia) nih.govnih.gov. Initial studies have shown Ophiopogonin C can affect the proliferation of HUVEC and HeLa cells biocrick.com.
Future research should expand to include a broader array of in vitro models, such as 3D organoids, co-culture systems, and patient-derived cells, to better mimic human physiology. Furthermore, non-traditional model organisms offer unique advantages for studying biological activity and toxicity.
Table 2: Utility of Non-Traditional Model Organisms for Ophiopojaponin C Research
| Model Organism | Key Advantages | Potential Research Applications |
|---|---|---|
| Caenorhabditis elegans (Nematode) | Short lifespan, genetic tractability, transparent body. | Studying effects on aging, stress resistance, and conserved signaling pathways nih.gov. |
| Danio rerio (Zebrafish) | Rapid development, optical transparency, genetic similarity to humans. | High-throughput screening for bioactivity, developmental toxicity, and organ-specific effects. |
| Drosophila melanogaster (Fruit Fly) | Powerful genetic tools, well-understood developmental biology. | Investigating genetic pathways underlying the compound's effects and neuroactivity. |
Using these models can facilitate the rapid screening of biological effects and help to identify novel therapeutic applications for Ophiopojaponin C that may not be apparent from studies in conventional cell lines alone mdpi.com.
Methodological Advancements in Complex Natural Product Synthesis and Derivatization
The structural complexity of steroidal glycosides like Ophiopojaponin C makes their total synthesis a significant chemical challenge rsc.org. However, advancements in synthetic organic chemistry are continually providing new tools to tackle such intricate molecules. Future work in this area should focus on developing efficient and scalable synthetic routes to Ophiopojaponin C. A successful total synthesis would not only confirm its structure but also provide access to larger quantities for extensive biological evaluation.
Perhaps more importantly, a robust synthetic strategy would enable the creation of a library of derivatives and analogues nih.gov. By systematically modifying the steroidal core, the sugar moieties, and the linkages between them, chemists can conduct detailed structure-activity relationship (SAR) studies. This process of derivatization is crucial for optimizing the compound's properties, potentially leading to analogues with improved activity, better selectivity, or more favorable pharmacokinetic profiles nih.gov.
Identification of Knowledge Gaps and Emerging Research Avenues in Steroidal Glycoside Chemistry
Despite decades of research, significant knowledge gaps remain in the field of steroidal glycoside chemistry. Addressing these gaps represents a major future trajectory for research on Ophiopojaponin C and related compounds.
Key knowledge gaps include:
Biosynthetic Pathways: The complete enzymatic pathways leading to the vast diversity of steroidal glycosides in plants are not fully elucidated mdpi.com. Understanding the biosynthesis of Ophiopojaponin C could enable its production through metabolic engineering in microbial or plant-based systems.
Mechanism of Action: For many steroidal glycosides, the precise molecular targets and mechanisms underlying their biological activities are unknown nih.gov. A key research avenue is the definitive identification of the cellular receptors and signaling pathways with which Ophiopojaponin C interacts.
Chemical Diversity: While hundreds of steroidal glycosides have been identified, many plant species, including numerous species within the Liliaceae family, remain chemically unexplored rsc.org. There is a significant opportunity to discover novel structures related to Ophiopojaponin C with unique biological activities.
Structure-Function Relationships: The specific roles of the different sugar units and their arrangement (e.g., linear vs. branched) in determining the biological activity of steroidal glycosides are not well understood rsc.orgmdpi.com. Systematic studies are needed to decode this glycosylation "language."
By focusing on these emerging avenues, future research on Ophiopojaponin C will not only contribute to a deeper understanding of this specific molecule but also advance the broader field of natural product science.
Q & A
Q. Basic Research Focus :
- Key Methodological Steps :
- Reaction Monitoring : Use HPLC or GC-MS to track intermediate formation and byproducts during synthesis .
- Purification Protocols : Employ orthogonal techniques (e.g., column chromatography, recrystallization) to isolate the compound, validated via melting point analysis and spectroscopic data (¹H/¹³C NMR, IR) .
- Batch Consistency : Document reaction conditions (temperature, solvent ratios, catalyst loading) to identify variability sources .
Q. Advanced Research Focus :
- Data-Driven Optimization : Apply Design of Experiments (DoE) to model interactions between variables (e.g., pH, solvent polarity) and yield/purity .
- Mechanistic Insights : Use in-situ FTIR or NMR to probe reaction pathways and identify rate-limiting steps .
How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of 911819-08-4 across studies?
Q. Basic Research Focus :
Q. Advanced Research Focus :
- Meta-Analysis : Systematically compare literature data (e.g., via Cochrane Review methods) to identify methodological discrepancies (e.g., solvent purity, calibration errors) .
- Computational Validation : Use COSMO-RS or molecular dynamics simulations to predict solubility/stability under diverse conditions .
What advanced analytical techniques are recommended for characterizing trace impurities in 911819-08-4?
Q. Basic Research Focus :
Q. Advanced Research Focus :
- High-Resolution MS/MS : Identify isobaric impurities with ≤0.1% abundance .
- Solid-State NMR : Detect polymorphic impurities affecting crystallinity .
How should researchers design experiments to investigate the reactivity of 911819-08-4 under atypical conditions (e.g., extreme pH, irradiation)?
Q. Basic Research Focus :
Q. Advanced Research Focus :
- In-Silico Prediction : Apply DFT calculations to model reaction pathways under extreme conditions .
- Synchrotron Studies : Use X-ray absorption spectroscopy to track structural changes in real time .
What statistical methods are appropriate for analyzing dose-response data in biological studies involving 911819-08-4?
Q. Basic Research Focus :
Q. Advanced Research Focus :
- Bayesian Hierarchical Models : Account for inter-experiment variability and censored data .
- Machine Learning : Train neural networks to predict bioactivity from structural descriptors .
How can computational chemistry enhance the understanding of 911819-08-4’s mechanism of action?
Q. Advanced Research Focus :
- Molecular Docking : Simulate ligand-target interactions using AutoDock Vina or Schrödinger .
- MD Simulations : Probe binding kinetics and conformational changes over microsecond timescales .
What interdisciplinary approaches are critical for studying 911819-08-4’s environmental impact?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
